Cas no 1780892-68-3 (2-(4-fluoro-3-methoxyphenoxy)acetic acid)

2-(4-Fluoro-3-methoxyphenoxy)acetic acid is a fluorinated aromatic compound featuring both methoxy and phenoxy acetic acid functional groups. Its structure makes it a versatile intermediate in organic synthesis, particularly for pharmaceutical and agrochemical applications. The presence of the fluorine atom enhances metabolic stability and bioavailability, while the acetic acid moiety allows for further derivatization. This compound is valued for its precise reactivity and compatibility with coupling reactions, enabling the synthesis of complex molecules. High purity grades are available to meet stringent research and industrial requirements. Its well-defined chemical properties ensure reproducibility in synthetic pathways, making it a reliable choice for advanced chemical development.
2-(4-fluoro-3-methoxyphenoxy)acetic acid structure
1780892-68-3 structure
Product Name:2-(4-fluoro-3-methoxyphenoxy)acetic acid
CAS No:1780892-68-3
MF:C9H9FO4
MW:200.163766622543
CID:6288893
PubChem ID:84669225
Update Time:2025-05-23

2-(4-fluoro-3-methoxyphenoxy)acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(4-fluoro-3-methoxyphenoxy)acetic acid
    • 1780892-68-3
    • EN300-1829037
    • Inchi: 1S/C9H9FO4/c1-13-8-4-6(2-3-7(8)10)14-5-9(11)12/h2-4H,5H2,1H3,(H,11,12)
    • InChI Key: GGAWYFFWGQWDJO-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1OC)OCC(=O)O

Computed Properties

  • Exact Mass: 200.04848693g/mol
  • Monoisotopic Mass: 200.04848693g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 197
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 55.8Ų

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Additional information on 2-(4-fluoro-3-methoxyphenoxy)acetic acid

Comprehensive Overview of 2-(4-fluoro-3-methoxyphenoxy)acetic acid (CAS No. 1780892-68-3): Properties, Applications, and Industry Insights

2-(4-fluoro-3-methoxyphenoxy)acetic acid (CAS No. 1780892-68-3) is a fluorinated aromatic compound with a methoxy-substituted phenoxy backbone and an acetic acid functional group. This structurally unique molecule has garnered significant attention in pharmaceutical and agrochemical research due to its potential as a bioactive intermediate. The presence of both fluoro and methoxy groups enhances its electronic properties, making it valuable for designing drug candidates or crop protection agents.

Recent studies highlight the growing demand for fluorinated compounds in medicinal chemistry, driven by their ability to improve metabolic stability and bioavailability. Searches for "fluoro-substituted acetic acid derivatives" and "CAS 1780892-68-3 applications" have surged by 40% year-over-year, reflecting industry interest. Researchers are particularly exploring its role in kinase inhibitor synthesis, a hot topic linked to oncology therapeutics. The compound’s logP and hydrogen bonding capacity align with Lipinski’s Rule of Five, further boosting its appeal.

From a synthetic perspective, 2-(4-fluoro-3-methoxyphenoxy)acetic acid is typically prepared via nucleophilic aromatic substitution (SNAr) reactions, where 4-fluoro-3-methoxyphenol reacts with chloroacetic acid derivatives under basic conditions. Analytical techniques like HPLC-MS and NMR spectroscopy confirm its purity (>98%), a critical parameter for regulatory compliance in GMP manufacturing. Environmental concerns have also spurred innovations in greener synthesis routes, with microwave-assisted methods reducing energy use by 30%.

The agrochemical sector leverages this compound’s herbicidal activity, as its structure mimics auxin-like plant growth regulators. Patent filings reveal formulations combining it with biodegradable adjuvants to minimize ecological impact—a response to the EU’s Farm-to-Fork strategy. Meanwhile, AI-driven molecular modeling platforms (e.g., AlphaFold) now predict its binding affinities, accelerating preclinical development timelines.

Storage and handling recommendations emphasize stability in amber glass containers at 2–8°C to prevent degradation. While not classified as hazardous, proper PPE (nitrile gloves, lab coats) is advised during handling. The global market is projected to grow at 6.5% CAGR through 2030, fueled by demand in precision agriculture and targeted drug delivery systems.

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